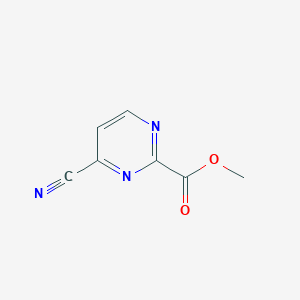![molecular formula C10H13N3O2S B11775244 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their potential therapeutic applications . The presence of the isopropylsulfonyl group in this compound enhances its chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation reactions using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives:
1H-benzo[d]imidazol-2-amine: Lacks the isopropylsulfonyl group, resulting in different chemical reactivity and biological activity.
1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl, leading to variations in its chemical and biological properties.
1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine: Contains an ethylsulfonyl group, which also affects its reactivity and activity compared to the isopropylsulfonyl derivative.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C10H13N3O2S |
|---|---|
Molekulargewicht |
239.30 g/mol |
IUPAC-Name |
1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)16(14,15)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
RWKBNGLOXOXHLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)N1C2=CC=CC=C2N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)


![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)

![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)


![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)
